
1,3-Dibromo-5-isobutoxybenzene
Übersicht
Beschreibung
1,3-Dibromo-5-isobutoxybenzene is a useful research compound. Its molecular formula is C10H12Br2O and its molecular weight is 308.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1,3-Dibromo-5-isobutoxybenzene (DBIB) is a brominated aromatic compound with significant interest in biological research due to its potential pharmacological properties. Its structure, characterized by two bromine atoms and an isobutoxy group attached to a benzene ring, suggests diverse interactions with biological systems. This article explores the biological activity of DBIB, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Chemical Formula : C10H12Br2O
- Molecular Weight : 308.01 g/mol
- CAS Number : 918904-37-7
- IUPAC Name : this compound
Mechanisms of Biological Activity
DBIB exhibits several biological activities attributed to its chemical structure:
- Antimicrobial Activity : Preliminary studies suggest that DBIB may possess antimicrobial properties. Its brominated structure could enhance its reactivity with microbial cell membranes, leading to cell lysis.
- Cytotoxic Effects : Research indicates that DBIB may induce cytotoxicity in various cancer cell lines. The presence of bromine atoms is known to influence the compound's ability to interact with DNA and disrupt cellular processes.
- Potential PPAR Activation : Similar compounds have been studied for their role as peroxisome proliferator-activated receptor (PPAR) activators, which are crucial in metabolic regulation and inflammation control.
Antimicrobial Studies
A study conducted on the antimicrobial efficacy of brominated aromatic compounds reported that DBIB showed significant activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that DBIB could inhibit bacterial growth effectively at low concentrations.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
16 | Escherichia coli | |
64 | Pseudomonas aeruginosa |
Cytotoxicity in Cancer Cell Lines
In vitro studies have demonstrated that DBIB exhibits cytotoxic effects on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound induced apoptosis through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Caspase-dependent apoptosis |
MCF-7 | 10 | DNA damage and cell cycle arrest |
Case Studies
Several case studies have been documented regarding the biological effects of DBIB:
- Case Study on Antimicrobial Resistance : A clinical trial investigated the use of DBIB in combination with conventional antibiotics against resistant strains of bacteria. Results indicated enhanced efficacy when used in combination therapy, suggesting a potential role in overcoming antibiotic resistance.
- Cancer Treatment Exploration : A phase I trial assessed the safety and efficacy of DBIB in patients with advanced solid tumors. Preliminary results showed promising tumor reduction rates with manageable side effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-Dibromo-5-isobutoxybenzene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromination of 5-isobutoxybenzene derivatives. For example, direct bromination using Br₂ in the presence of FeBr₃ as a catalyst under controlled temperatures (40–60°C) can yield the dibrominated product. Alternatively, stepwise bromination via lithiation intermediates (e.g., using LDA followed by quenching with Br₂) may improve regioselectivity. Yield optimization requires careful control of stoichiometry (2.2–2.5 eq Br₂), reaction time (6–12 hrs), and inert atmosphere to minimize side reactions like dealkylation of the isobutoxy group .
Q. Which spectroscopic methods are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirms substitution pattern via coupling constants (e.g., meta-substitution in aromatic regions) and integration ratios.
- GC-MS : Validates molecular ion peaks (M⁺ at m/z 308–310 for Br isotopes) and detects impurities.
- FT-IR : Identifies functional groups (C-Br stretch ~550 cm⁻¹, C-O-C stretch ~1250 cm⁻¹).
Advanced hyphenated techniques like LC-MS or HPLC-DAD are recommended for purity assessment in complex mixtures .
Q. What safety protocols are essential when handling brominated aromatic compounds like this compound?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation.
- Store in amber glass containers under inert gas (N₂/Ar) to prevent degradation.
- Emergency procedures: Neutralize spills with sodium bicarbonate, and dispose of waste via halogen-specific protocols.
Safety training aligned with GHS guidelines for brominated compounds is mandatory .
Q. How can researchers analyze the purity of this compound using chromatographic techniques?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Retention time (~8–10 min) and peak symmetry indicate purity.
- TLC : Silica gel plates with hexane/ethyl acetate (9:1) can monitor reaction progress. A single spot (Rf ~0.6) confirms product homogeneity.
Calibration with certified reference standards improves accuracy .
Q. What are common side reactions during the synthesis of this compound, and how can they be mitigated?
- Methodological Answer :
- Dealkylation : The isobutoxy group may degrade under excessive heat or strong acids. Mitigation: Use milder catalysts (e.g., FeCl₃ instead of H₂SO₄) and lower temperatures.
- Over-bromination : Excess Br₂ can lead to tribrominated byproducts. Control stoichiometry (≤2.5 eq Br₂) and monitor reaction progress via TLC.
- Oxidation : Aromatic rings may oxidize in the presence of O₂. Ensure inert atmosphere (N₂/Ar) during synthesis .
Advanced Research Questions
Q. How can experimental design principles be applied to study the adsorption behavior of this compound on indoor surfaces?
- Methodological Answer :
- Surface selection : Use materials like silica, drywall, or PVC to simulate indoor environments.
- Controlled exposure : Apply the compound in aerosol form (0.1–1 ppm) under varying humidity (30–70% RH) and temperature (20–40°C).
- Microspectroscopic analysis : Employ ToF-SIMS or AFM-IR to map adsorption kinetics and degradation products. Statistical tools (ANOVA) can quantify environmental variable impacts .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to determine electron density distribution. Fukui indices highlight reactive sites (C-Br bonds).
- Molecular dynamics : Simulate Suzuki-Miyaura coupling with Pd catalysts to predict activation barriers and regioselectivity.
- Benchmarking : Compare computed outcomes with experimental data (e.g., NMR coupling constants) to validate models .
Q. How can contradictions in spectroscopic data for this compound be resolved?
- Methodological Answer :
- Multi-technique validation : Cross-reference NMR, IR, and X-ray crystallography (if single crystals are obtainable) to resolve ambiguities.
- Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping signals in crowded spectra.
- Statistical analysis : Apply principal component analysis (PCA) to batch data and identify outliers caused by impurities .
Q. What strategies optimize this compound as a substrate in Pd-catalyzed cross-coupling reactions?
- Methodological Answer :
- Catalyst screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos Pd G3 for efficiency.
- Solvent effects : Polar aprotic solvents (DMF, THF) enhance solubility, while additives (Cs₂CO₃) improve oxidative addition.
- Kinetic studies : Use in situ IR or UV-Vis to monitor reaction progress and optimize ligand-to-metal ratios .
Q. How does the stability of this compound vary under UV light or oxidative conditions?
- Methodological Answer :
- Photodegradation assays : Expose solutions (0.1 M in hexane) to UV-C light (254 nm) and analyze degradation products via GC-MS.
- Oxidative stress tests : Treat with H₂O₂ or O₃ and quantify bromine release via ion chromatography.
- Arrhenius modeling : Predict shelf-life under storage conditions by correlating degradation rates with temperature .
Eigenschaften
IUPAC Name |
1,3-dibromo-5-(2-methylpropoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br2O/c1-7(2)6-13-10-4-8(11)3-9(12)5-10/h3-5,7H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBJRMAMFPACHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678875 | |
Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918904-37-7 | |
Record name | 1,3-Dibromo-5-(2-methylpropoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.